1-(3-氟苯基)丙-1-胺

描述

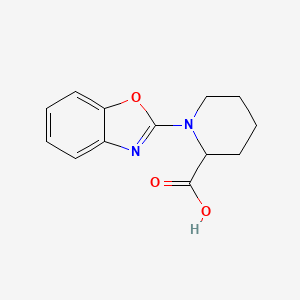

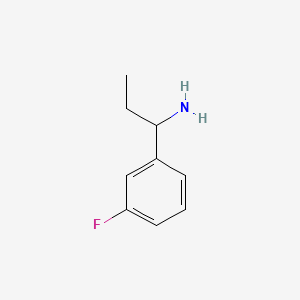

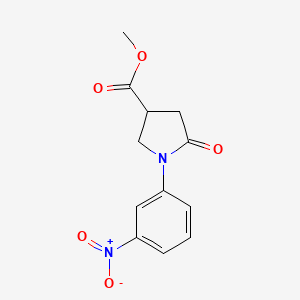

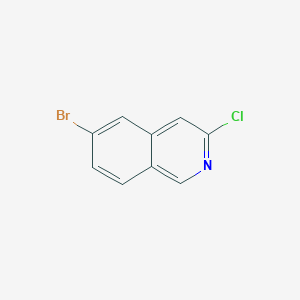

1-(3-Fluorophenyl)propan-1-amine is a compound that has been studied for its various biological activities and chemical properties. It is structurally characterized by the presence of a fluorophenyl group attached to a propan-1-amine moiety. The fluorine atom's presence on the aromatic ring can significantly influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related fluorinated phenylpropanamines can be achieved through various methods. For instance, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, indicating that halogenated toluenes can serve as precursors for such compounds . Another example is the synthesis of 3-fluoro-1-aminoadamantane, which was accomplished in a three-step reaction sequence, demonstrating the feasibility of rapid and convenient synthetic routes for fluorinated amines .

Molecular Structure Analysis

The molecular structure of fluorinated amines can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine was confirmed by IR, 1H NMR, and 13C NMR . Additionally, the vibrational and electronic structure of related compounds like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT calculations and spectroscopic methods, providing insights into the zwitterionic forms and hydrogen bonding interactions .

Chemical Reactions Analysis

Fluorinated phenylpropanamines can undergo various chemical reactions. Nucleophilic attacks on carbon-carbon double bonds have been studied, with the substitution of halogenated ethylenes by anilines in alcohols being of particular interest . The presence of the fluorine atom can influence the reaction kinetics and mechanisms, as seen in the different behaviors of chloro- and fluoro-ethylene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)propan-1-amine and related compounds are influenced by the presence of the fluorine atom and the structure of the amine. For instance, the introduction of alkyl groups to the amine can affect the compound's pressor activity and toxicity, as seen in the study of 1-(3-fluorophenyl)-2-aminoethanol and its analogs . The fluorine atom's electronegativity can also impact the compound's binding affinities for biological receptors, as demonstrated by the dopamine receptor affinities of fluorinated ethylamine derivatives .

科学研究应用

血压与毒性

1-(3-氟苯基)丙-1-胺及相关化合物已被研究其对血压和毒性的影响。研究发现,这些化合物可以作为弱的升压剂,伯胺表现出最高的升压活性。该活性随着胺的烷基取代而降低。较大的氨基烷基会导致降压作用,N-异丙基类似物表现出最大的降压作用。这些化合物的毒性相对较低,毒性最大的为具有丙基或丁基N-烷基的降压胺(Lands,1952)。

色满的合成

与1-(3-氟苯基)丙-1-胺密切相关的3-(邻氟苯基)丙-1-醇可以环化成色满,一种具有潜在药理应用的化合物。这种环化可以通过三羰基铬配合物或特定的铑(III)阳离子的作用发生。取代的氟苯基丙醇也经历类似的环化过程(Houghton、Voyle和Price,1980)。

氟苯基吡咯的邻位锂化

结构上与1-(3-氟苯基)丙-1-胺相关的1-(氟苯基)吡咯表现出独特的化学行为,其中锂化仅发生在氟取代基的邻位。这种行为与所使用的叔胺类型配体的结构无关。量子化学计算表明,氟原子的特殊导向效应增加了相邻位置的动力学酸度(Faigl等人,1998)。

叔胺的合成

另一种相关化合物1,3-二氨基-丙-2-醇已被合成并研究其对碳钢腐蚀的抑制性能。这些化合物阻碍铁的阳极溶解,作为阳极抑制剂并在金属表面形成保护层。合成的化合物在缓蚀效率方面显示出有希望的结果,某些化合物达到95%的效率(Gao、Liang和Wang,2007)。

抗菌和抗氧化活性

与1-(3-氟苯基)丙-1-胺在结构上相似的化合物,如3-(4-氯苯基)-3-(4-氟苯基)丙胺,已被合成并测试其抗菌和抗氧化活性。这些化合物表现出很高的抗菌活性,但在中和超氧化物自由基方面效果有限(Arutyunyan等人,2012)。

抗菌活性

从4-氟苯基丙-1-酮衍生的新型化合物(在结构上与1-(3-氟苯基)丙-1-胺相关)已被合成并评估其抗菌活性。这些化合物对各种微生物表现出有效性,表明它们在开发新的抗菌剂中的潜力(Nagamani、Anjaiah、Praveen和Jalapathi,2018)。

染色体带和蛋白质分布

与1-(3-氟苯基)丙-1-胺相关的荧光试剂荧光胺已被用于区分哺乳动物基因组中的染色体区域。这种方法显示出物种依赖性结果,揭示了染色体蛋白质的异质分布并创建了染色体带模式(Cuéllar、Gosálvez、del Castillo和Stockert,1991)。

化学结构中的非共价相互作用

对N-取代-1,3,4-噻二唑-2-胺(在化学上与1-(3-氟苯基)丙-1-胺相关)的研究提供了对这些分子中非共价相互作用性质的见解。这项研究对于理解类似化学结构的分子相互作用和稳定性非常重要(El-Emam等人,2020)。

属性

IUPAC Name |

1-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBCCRQCRIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627639 | |

| Record name | 1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)propan-1-amine | |

CAS RN |

473732-57-9 | |

| Record name | 1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)